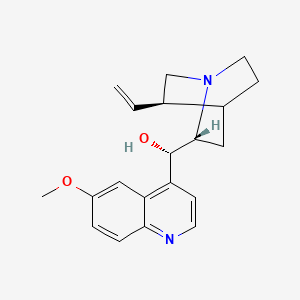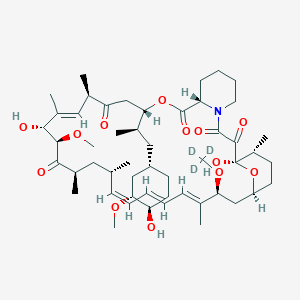
Biotin-amide-bis-C5-NHS ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Biotin-amide-bis-C5-N-hydroxysuccinimide ester is a compound widely used in bioconjugation techniques. It is an amine-reactive biotinylation reagent that can efficiently conjugate with primary amino groups to form stable, irreversible amide bonds. This compound is particularly useful for labeling proteins, peptides, and other biomolecules containing primary amines.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Biotin-amide-bis-C5-N-hydroxysuccinimide ester typically involves the reaction of biotin with N-hydroxysuccinimide (NHS) in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC). The reaction is carried out in an organic solvent like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at room temperature. The resulting product is purified through techniques such as recrystallization or chromatography to obtain a high-purity compound .
Industrial Production Methods
In industrial settings, the production of Biotin-amide-bis-C5-N-hydroxysuccinimide ester follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and purification systems to ensure consistency and high yield. The reaction conditions are optimized to maximize the efficiency and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
Biotin-amide-bis-C5-N-hydroxysuccinimide ester primarily undergoes nucleophilic substitution reactions with primary amines. The NHS ester group reacts with the amino group to form a stable amide bond, releasing N-hydroxysuccinimide as a byproduct .
Common Reagents and Conditions
Reagents: Primary amines, DMSO, DMF, DCC
Conditions: Room temperature, neutral to slightly basic pH (pH 7-8)
Major Products
The major product of the reaction is a biotinylated molecule where the biotin is covalently attached to the target molecule via an amide bond .
Aplicaciones Científicas De Investigación
Biotin-amide-bis-C5-N-hydroxysuccinimide ester is extensively used in various scientific research fields:
Chemistry: Used in the synthesis of biotinylated compounds for further chemical analysis and applications.
Biology: Employed in the labeling of proteins, peptides, and other biomolecules for detection and purification purposes.
Medicine: Utilized in the development of diagnostic assays and therapeutic agents, particularly in the creation of antibody-drug conjugates.
Industry: Applied in the production of biotinylated products for research and commercial purposes
Mecanismo De Acción
The mechanism of action of Biotin-amide-bis-C5-N-hydroxysuccinimide ester involves the formation of a stable amide bond between the NHS ester group and the primary amine of the target molecule. This reaction is facilitated by the nucleophilicity of the amine and the electrophilicity of the NHS ester. The resulting biotinylated molecule can then interact with avidin or streptavidin, which have a high affinity for biotin, enabling various downstream applications .
Comparación Con Compuestos Similares
Similar Compounds
- Biotin-N-hydroxysuccinimide ester
- Biotinamidohexanoic acid N-hydroxysuccinimide ester
- Biotinyl-6-aminocaproic acid N-hydroxysuccinimide ester
Uniqueness
Biotin-amide-bis-C5-N-hydroxysuccinimide ester is unique due to its specific spacer arm length and the presence of two NHS ester groups, which allow for more efficient and versatile bioconjugation reactions compared to other biotinylation reagents .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 6-[6-[5-(2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl)pentanoylamino]hexanoylamino]hexanoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H41N5O7S/c32-20(27-16-8-2-4-12-24(36)38-31-22(34)13-14-23(31)35)10-3-1-7-15-28-21(33)11-6-5-9-19-25-18(17-39-19)29-26(37)30-25/h18-19,25H,1-17H2,(H,27,32)(H,28,33)(H2,29,30,37) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ATYCFNRXENKXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)OC(=O)CCCCCNC(=O)CCCCCNC(=O)CCCCC2C3C(CS2)NC(=O)N3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H41N5O7S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
567.7 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![ethyl (2R)-2-[(2S,6S,8S,11S)-11-methyl-9,12-dioxo-1,10-diazatricyclo[6.4.0.0^{2,6}]dodecan-10-yl]-4-phenylbutanoate](/img/structure/B7796458.png)



![5-[2-ethoxy-5-(4-methylpiperazin-1-yl)sulfonylphenyl]-1-methyl-3-propyl-4H-pyrazolo[4,3-d]pyrimidin-7-one;2-hydroxypropane-1,2,3-tricarboxylic acid](/img/structure/B7796500.png)


![2,5-dioxopyrrolidin-1-yl 5-{2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl}pentanoate](/img/structure/B7796521.png)


![2-[(6R)-6-[[(2S)-1-ethoxy-1-oxo-4-phenylbutan-2-yl]amino]-5-oxo-2-thiophen-2-yl-1,4-thiazepan-4-yl]acetic acid;hydrochloride](/img/structure/B7796547.png)


